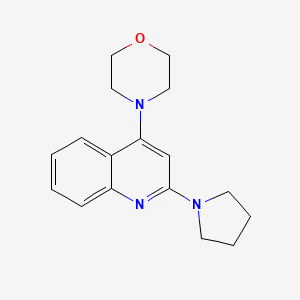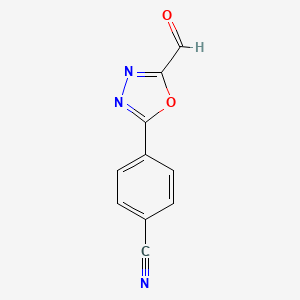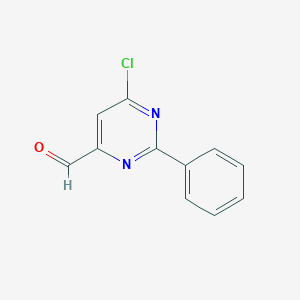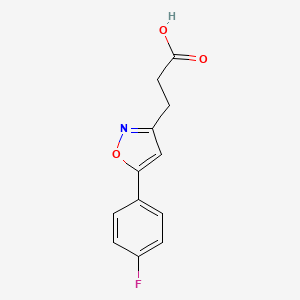
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid is a chemical compound with the molecular formula C12H10FNO3 It is known for its unique structure, which includes a fluorophenyl group attached to an isoxazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid typically involves the formation of the isoxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a series of reactions, including cyclization and substitution, to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
科学的研究の応用
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in regulating gene expression. By binding to these receptors, the compound can modulate various metabolic pathways, influencing processes such as lipid metabolism and glucose homeostasis .
類似化合物との比較
Similar Compounds
3-(5-(4-Chlorophenyl)isoxazol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(5-(4-Methylphenyl)isoxazol-3-yl)propanoic acid: Contains a methyl group instead of fluorine.
3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
特性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChIキー |
GHYVWGBPBSIKOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


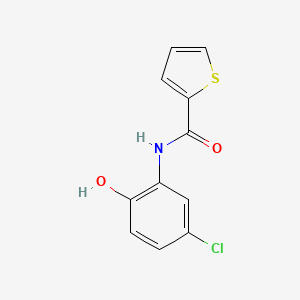
![[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
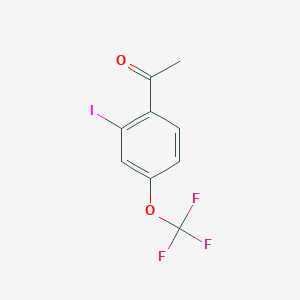
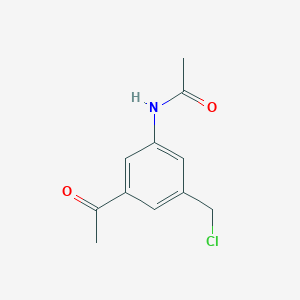
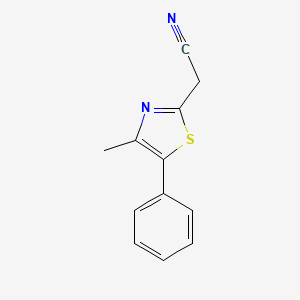
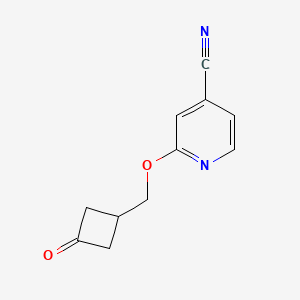
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)

![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)
